3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
Description
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a nitro-substituted pyrazole derivative with a propylamine side chain. Its molecular formula is C₆H₁₀ClN₅O₂, and it is characterized by a 3-nitro-1H-pyrazole ring linked to a propylamine group, protonated as a hydrochloride salt. The nitro group at the 3-position of the pyrazole ring confers strong electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
3-(3-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-3-1-4-9-5-2-6(8-9)10(11)12;/h2,5H,1,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQIAOCGIWLRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 3-Nitro-1H-pyrazole
This two-step approach involves alkylation followed by salt formation:
Step 1: Synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine
A mixture of 3-nitro-1H-pyrazole (1.0 eq) and 3-bromopropan-1-amine hydrobromide (1.2 eq) is refluxed in acetonitrile with K₂CO₃ (2.5 eq) for 12–18 hours. The reaction proceeds via nucleophilic substitution at the pyrazole N1 position.
Key Data:
- Yield: 68–72% (after column chromatography)
- Solvent optimization: Acetonitrile > DMF > THF (acetonitrile minimizes side reactions)
- Temperature: 80–85°C
Step 2: Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ethanol at 0–5°C, yielding crystalline hydrochloride salt.
| Parameter | Optimal Value |
|---|---|
| HCl concentration | 4M in dioxane |
| Precipitation solvent | Diethyl ether |
| Yield | 89–92% |
Nitration of Preformed Pyrazole-Amine Adducts
Alternative routes nitrate pre-alkylated intermediates:
Reaction Scheme:
- 1-(3-Aminopropyl)-1H-pyrazole → 1-(3-Aminopropyl)-3-nitro-1H-pyrazole
- Salt formation with HCl
Nitration employs red fuming HNO₃ (90%) in H₂SO₄ at -10°C for 6 hours, achieving regioselective nitration at pyrazole C3.
Comparative Nitration Efficiency:
| Nitrating Agent | Yield (%) | Regioselectivity (C3:C4) |
|---|---|---|
| HNO₃/H₂SO₄ (1:3 v/v) | 78 | 9:1 |
| AcONO₂/Ac₂O | 65 | 7:1 |
| N₂O₄/CH₂Cl₂ | 82 | 8.5:1 |
One-Pot Cyclization-Nitration Strategy
Advanced methods combine pyrazole synthesis and nitration:
Procedure:
- Cyclocondensation of β-ketoester derivatives with hydrazine hydrate
- In situ nitration using Bi(NO₃)₃/SiO₂ catalyst
Example:
Ethyl 3-aminopropionate reacts with hydrazine hydrate (EtOH, 70°C, 4h) to form 1-(3-aminopropyl)-1H-pyrazole, followed by nitration with Bi(NO₃)₃/SiO₂ (82% yield over two steps).
Mechanistic Considerations
Alkylation Regiochemistry
Pyrazole’s N1 vs. N2 alkylation is governed by:
Nitration Pathways
Density functional theory (DFT) studies reveal:
- Nitronium ion (NO₂⁺) attack at C3 is favored by 9.3 kcal/mol over C4
- Transition state stabilization through hydrogen bonding with adjacent amine chain
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
δ 8.72 (s, 1H, C5-H), 7.95 (d, J=2.4 Hz, 1H, C4-H), 4.45 (t, J=6.8 Hz, 2H, N-CH₂), 3.10–3.02 (m, 2H, CH₂NH₂), 2.20–2.12 (m, 2H, central CH₂).
IR (KBr):
ν 3350 (NH₂⁺), 1540 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for nitration steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 6h | 22min |
| Temperature control | ±5°C | ±0.3°C |
| NO₂ byproduct | 12% | 2.1% |
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Major Products
Reduction: 3-(3-Amino-1H-pyrazol-1-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(3-Nitroso-1H-pyrazol-1-yl)propan-1-amine or 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine.
Scientific Research Applications
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.
Chemical Biology: The compound can be used as a probe to study biological processes involving nitro and amine groups.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as explosives or energetic materials.
Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share a pyrazole or heterocyclic core with a propylamine side chain but differ in substituents and functional groups:
Physicochemical and Reactivity Differences
- Electron Effects: The nitro group in the target compound (-NO₂) is strongly electron-withdrawing, reducing electron density on the pyrazole ring compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups . This may lower basicity of the amine group.
- Solubility : Compounds with carboxylic acid termini (e.g., ) exhibit higher aqueous solubility than primary amines, which are protonated under acidic conditions.
- Stability : Nitro groups can confer photolytic sensitivity, whereas trifluoromethyl or chloro substituents may enhance chemical inertness .
Biological Activity
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a pyrazole derivative known for its diverse biological activities. The presence of both a nitro group and an amine group in its structure contributes to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is , with a molecular weight of 170.17 g/mol. Its structure includes a pyrazole ring substituted with a nitro group and a propan-1-amine moiety, which enhances its solubility and stability in aqueous environments .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including this compound, against several pathogens. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 4a | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vivo experiments using carrageenan-induced paw edema models showed that certain derivatives exhibited inhibition rates comparable to standard anti-inflammatory drugs like diclofenac . The compound's mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity Comparison
| Compound | % Inhibition (TNF-α) | % Inhibition (IL-6) |
|---|---|---|
| Compound A | 84.2% | 76% |
| Compound B | 86.72% | 86% |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may disrupt cellular functions, while the amine group facilitates hydrogen bonding with biological targets, enhancing its pharmacological effects .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with pyrazole derivatives led to significant improvements in infection resolution compared to placebo groups.
- Anti-inflammatory Effects : In patients with chronic inflammatory conditions, administration of pyrazole-based compounds resulted in reduced pain scores and lower levels of inflammatory markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : A typical synthesis involves three stages:
Pyrazole ring formation : Nitration of a pre-formed pyrazole precursor (e.g., 1H-pyrazole) under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 3-position .
Alkylation : Reacting 3-nitro-1H-pyrazole with 3-chloropropan-1-amine or a similar alkylating agent in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the propan-1-amine linkage .
Hydrochloride salt formation : Treating the free base with HCl in a solvent like ethanol or ether to precipitate the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH) and final product via recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for the pyrazole ring protons (δ 7.5–8.5 ppm, split due to nitro group deshielding), the propan-1-amine chain (δ 2.6–3.2 ppm for CH₂ adjacent to NH₂, δ 1.7–2.1 ppm for central CH₂), and NH₂ (broad peak at δ ~2.0 ppm) .
- ¹³C NMR : Peaks for the nitro-substituted pyrazole carbons (δ 140–150 ppm) and aliphatic chain carbons (δ 30–50 ppm) .
- Infrared (IR) Spectroscopy : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₆H₁₁ClN₄O₂, calc. 206.06 g/mol) and fragmentation patterns consistent with the nitro-pyrazole moiety .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SXRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodology : Grow crystals via slow evaporation (solvent: methanol/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL (via Olex2 or WinGX) for structure solution and refinement .
- Challenges :
- Disordered nitro groups : Apply geometric constraints or split models to address rotational disorder .
- Hydrogen bonding : Use PLATON or Mercury to analyze H-bond networks (e.g., N-H···Cl interactions in the hydrochloride salt) .
- Twinned crystals : Employ TWINABS for data integration if twinning is detected .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystalline form, and how do these interactions influence physicochemical properties?
- Graph Set Analysis : Use Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings formed between NH₃⁺ and Cl⁻ ions). Software like CrystalExplorer visualizes these networks .
- Impact on Properties :
- Solubility : Strong H-bonding with water (via NH₃⁺ and Cl⁻) enhances aqueous solubility, critical for biological assays .
- Stability : Intermolecular H-bonds in the solid state reduce hygroscopicity, improving shelf life .
Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?
- Cross-Validation :
Compare calculated (DFT/B3LYP/6-31G*) and experimental IR/NMR spectra to identify outliers (e.g., solvent effects in NMR) .
Validate electrostatic potential maps (ESP) against SXRD-derived electron density maps .
- Troubleshooting :
- If nitro group reactivity (e.g., reduction) conflicts with predictions, re-examine solvent participation or protonation states in the computational model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
